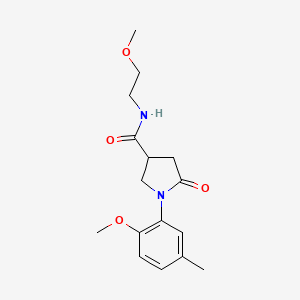
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide)
説明
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide), also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) varies depending on the application. In anti-cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In metal-organic frameworks, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) acts as a ligand for metal ions, forming coordination complexes that can be used for various applications. In polymer science, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) improves the mechanical properties of polymers by forming hydrogen bonds with the polymer chains.
Biochemical and Physiological Effects:
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been shown to have various biochemical and physiological effects. In anti-cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been shown to inhibit the growth of cancer cells and induce apoptosis. In metal-organic frameworks, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) can form coordination complexes with metal ions, leading to the formation of porous materials with high surface area. In polymer science, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) improves the mechanical properties of polymers by forming hydrogen bonds with the polymer chains.
実験室実験の利点と制限
The advantages of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) in lab experiments include its versatility, ease of synthesis, and potential for various applications. However, limitations include its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) research. In anti-cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) could be further studied to determine its efficacy against various types of cancer and to optimize its dosing and delivery methods. In materials science, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) could be used to develop new metal-organic frameworks with specific properties. In polymer science, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) could be incorporated into new types of polymers to improve their mechanical properties.
In conclusion, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has shown promise in anti-cancer research, materials science, and polymer science, and further research could lead to new discoveries and applications.
科学的研究の応用
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been investigated for its anti-cancer properties. Studies have shown that N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been used as a ligand for metal ions in metal-organic frameworks. In materials science, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylpropanamide) has been incorporated into polymers to improve their mechanical properties.
特性
IUPAC Name |
2-methyl-N-[4-[2-[4-(2-methylpropanoylamino)phenyl]pyrimidin-5-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15(2)23(29)27-20-9-5-17(6-10-20)19-13-25-22(26-14-19)18-7-11-21(12-8-18)28-24(30)16(3)4/h5-16H,1-4H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHTUSCJVXJNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4717926.png)


![1-(4-tert-butylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4717945.png)
![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B4717948.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4717954.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4717958.png)
![3-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride](/img/structure/B4717961.png)

![1-(2,6-dichlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4717970.png)
![4-{3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4717975.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4717988.png)
![3-(cyclohexylmethyl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4717999.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4718007.png)